molecular formula C5H4F2N2O B13276509 2-(Difluoromethyl)pyrimidin-4-OL

2-(Difluoromethyl)pyrimidin-4-OL

Cat. No.: B13276509
M. Wt: 146.09 g/mol
InChI Key: TVTPOJNMFODUAU-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)pyrimidin-4-OL is a heterocyclic compound containing a pyrimidine ring substituted with a difluoromethyl group at the 2-position and a hydroxyl group at the 4-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a pyrimidine precursor with a difluoromethylating agent, such as ethyl bromodifluoroacetate, followed by hydrolysis and decarboxylation to yield the desired compound . The reaction conditions often include the use of a base, such as sodium hydride, and an organic solvent, such as dimethylformamide, under mild temperatures.

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)pyrimidin-4-OL may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)pyrimidin-4-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as thionyl chloride for halogenation or alkyl halides for alkylation.

Major Products Formed

    Oxidation: Formation of 2-(Difluoromethyl)pyrimidin-4-one.

    Reduction: Formation of 2-(Methyl)pyrimidin-4-OL.

    Substitution: Formation of 2-(Difluoromethyl)pyrimidin-4-chloride or 2-(Difluoromethyl)pyrimidin-4-alkyl.

Scientific Research Applications

2-(Difluoromethyl)pyrimidin-4-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)pyrimidin-4-OL involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, while the hydroxyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of target proteins and influence various biological processes .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)pyrimidin-4-OL: Contains a trifluoromethyl group instead of a difluoromethyl group.

    2-(Methyl)pyrimidin-4-OL: Contains a methyl group instead of a difluoromethyl group.

    2-(Difluoromethyl)pyridin-4-OL: Contains a pyridine ring instead of a pyrimidine ring.

Uniqueness

2-(Difluoromethyl)pyrimidin-4-OL is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(difluoromethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2O/c6-4(7)5-8-2-1-3(10)9-5/h1-2,4H,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTPOJNMFODUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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